molecular formula C14H20N2O4S2 B7114517 1-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-3-[4-(2-methylsulfanylethyl)phenyl]urea

1-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-3-[4-(2-methylsulfanylethyl)phenyl]urea

Cat. No.: B7114517
M. Wt: 344.5 g/mol
InChI Key: FNUSXMZZTKVXJG-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-3-[4-(2-methylsulfanylethyl)phenyl]urea is a fascinating compound with a unique structure that combines a urea moiety with a thiolane ring

Preparation Methods

This compound can be synthesized through various synthetic routes, typically involving multi-step processes:

  • Synthetic routes and reaction conditions

    : The synthesis generally begins with the creation of the thiolane ring through a series of cyclization reactions, followed by the introduction of the urea group. Specific conditions such as temperature, pressure, and catalysts are crucial. For example, cyclization may require strong bases and elevated temperatures, while urea formation might involve isocyanates or phosgene derivatives under controlled conditions.

  • Industrial production methods

    : Industrial methods for producing this compound likely involve optimization of the reaction conditions to increase yield and purity. These may include continuous flow reactors to manage exothermic reactions and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

The compound undergoes several types of chemical reactions:

  • Oxidation and reduction

    : The hydroxyl group on the thiolane ring can be oxidized to form different oxides, while reduction reactions can target the urea moiety or the phenyl group.

  • Substitution

  • Common reagents and conditions

    : Reagents such as PCC (pyridinium chlorochromate) for oxidation, lithium aluminium hydride for reduction, and halogens or nitrating agents for substitution are commonly used. Reactions are typically conducted in organic solvents under anhydrous conditions to prevent side reactions.

  • Major products formed

    : Depending on the reactions, products can range from oxidized derivatives, substituted phenyl compounds, to reduced urea derivatives.

Scientific Research Applications

The scientific research applications of 1-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-3-[4-(2-methylsulfanylethyl)phenyl]urea are diverse:

  • Chemistry

    : It serves as a model compound for studying thiolane and urea chemistry, providing insights into reactivity and synthesis.

  • Biology

    : It’s investigated for its potential as a biochemical probe to study enzyme interactions, given its unique structure.

  • Medicine

    : Preclinical studies may explore its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.

  • Industry

    : Its utility in the industrial sector could include roles as an intermediate in the synthesis of more complex molecules, or as a potential additive in various materials.

Mechanism of Action

Understanding the mechanism of action involves looking at how the compound interacts at the molecular level:

  • Molecular targets

    : The thiolane ring and the urea group could interact with specific enzymes or proteins, possibly inhibiting or activating them.

  • Pathways involved

    : Pathways involving oxidative stress responses, enzymatic inhibition, or receptor binding might be influenced by the compound, leading to its observed biological effects.

Comparison with Similar Compounds

Comparing this compound with similar ones highlights its unique features:

  • Similar compounds

    : Other urea derivatives or thiolane-containing compounds may have analogous structures but differ in specific functional groups or substituents.

  • Uniqueness

    : The combination of a hydroxythiolane ring with a phenyl urea group sets this compound apart, potentially offering distinct reactivity and biological activity profiles compared to simpler or less complex analogs.

Feel free to ask for more details on any of these sections!

Properties

IUPAC Name

1-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-3-[4-(2-methylsulfanylethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c1-21-7-6-10-2-4-11(5-3-10)15-14(18)16-12-8-22(19,20)9-13(12)17/h2-5,12-13,17H,6-9H2,1H3,(H2,15,16,18)/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUSXMZZTKVXJG-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1=CC=C(C=C1)NC(=O)NC2CS(=O)(=O)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC1=CC=C(C=C1)NC(=O)N[C@@H]2CS(=O)(=O)C[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.